5-methoxy-4-nitro-1H-indene

Overview

Description

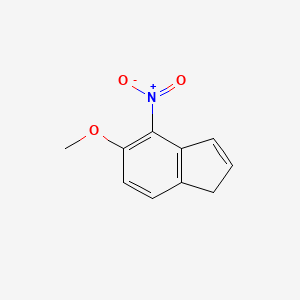

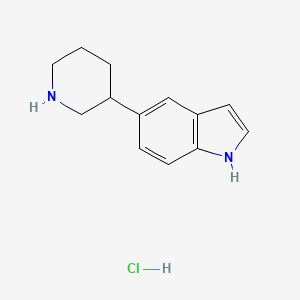

5-methoxy-4-nitro-1H-indene is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indene, a polycyclic hydrocarbon. The compound contains a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indene ring .

Molecular Structure Analysis

The molecular structure of 5-methoxy-4-nitro-1H-indene consists of a 1H-indene ring with a methoxy group (-OCH3) at the 5th position and a nitro group (-NO2) at the 4th position . The molecular weight of the compound is 191.19 .Scientific Research Applications

Life Science Research

5-methoxy-4-nitro-1H-indene: has potential applications in life sciences due to its structural similarity to indole derivatives, which are prevalent in natural products and drugs . Its nitro group could be reduced to an amine, facilitating the synthesis of compounds with biological activity. This compound could be used to study cell biology, as indole derivatives play a significant role in cellular processes.

Material Science

In material science, 5-methoxy-4-nitro-1H-indene could be utilized as a precursor for the synthesis of novel organic materials. Its molecular structure allows for the introduction of various functional groups, which can lead to the development of new polymers or small molecules with unique optical or electronic properties .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for the construction of complex molecules. Its reactive nitro group can undergo various transformations, making it a versatile reagent for the synthesis of pharmaceuticals or agrochemicals .

Chromatography

5-methoxy-4-nitro-1H-indene: can serve as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It could be used to calibrate equipment or develop new chromatographic methods for the separation of similar compounds .

Analytical Research

In analytical research, 5-methoxy-4-nitro-1H-indene could be employed in the development of analytical methods. Its unique structure makes it suitable for use in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances in complex mixtures .

Retinoic Acid Receptor Research

Indene derivatives have been studied as retinoic acid receptor α (RARα) agonists, which are important in the control of cellular differentiation and apoptosis5-methoxy-4-nitro-1H-indene could be modified to explore its potential as a RARα agonist, contributing to cancer therapy and prevention research .

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

The specific mode of action can vary widely depending on the specific indole derivative and its target. Generally, these compounds can bind with high affinity to multiple receptors, influencing their activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its targets. Some indole derivatives have shown inhibitory activity against certain viruses and cancer cells .

properties

IUPAC Name |

5-methoxy-4-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOAYKSFAKRBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-4-nitro-1H-indene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)

![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)